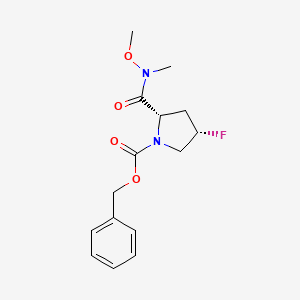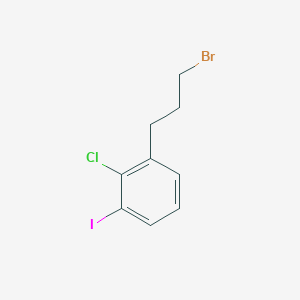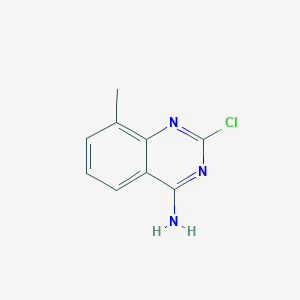
(S)-1-(3,5-Dimethylisoxazol-4-YL)ethan-1-amine hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(3,5-Dimethylisoxazol-4-YL)ethan-1-amine hcl is a chemical compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3,5-Dimethylisoxazol-4-YL)ethan-1-amine hcl typically involves the following steps:
Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors such as 3,5-dimethyl-4-nitro-2-isoxazoline.
Reduction of the Nitro Group: The nitro group in the isoxazole ring can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Resolution of Enantiomers: The resulting racemic mixture can be resolved into its enantiomers using chiral resolution techniques.
Formation of the Hydrochloride Salt: The free amine can be converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar steps as described above, with optimization for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(3,5-Dimethylisoxazol-4-YL)ethan-1-amine hcl can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The isoxazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides.
Major Products Formed
Oxidation: Oximes, nitriles.
Reduction: Secondary amines, tertiary amines.
Substitution: Various substituted isoxazoles.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of (S)-1-(3,5-Dimethylisoxazol-4-YL)ethan-1-amine hcl depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The isoxazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
®-1-(3,5-Dimethylisoxazol-4-YL)ethan-1-amine hcl: The enantiomer of the compound, with potentially different biological activity.
3,5-Dimethylisoxazole: A simpler analog without the ethan-1-amine group.
Isoxazole-4-carboxylic acid: Another isoxazole derivative with different functional groups.
Uniqueness
(S)-1-(3,5-Dimethylisoxazol-4-YL)ethan-1-amine hcl is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its enantiomeric purity and the presence of the isoxazole ring make it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C7H13ClN2O |
|---|---|
Peso molecular |
176.64 g/mol |
Nombre IUPAC |
(1S)-1-(3,5-dimethyl-1,2-oxazol-4-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C7H12N2O.ClH/c1-4(8)7-5(2)9-10-6(7)3;/h4H,8H2,1-3H3;1H/t4-;/m0./s1 |
Clave InChI |
JBIDWRUFHQNMEO-WCCKRBBISA-N |
SMILES isomérico |
CC1=C(C(=NO1)C)[C@H](C)N.Cl |
SMILES canónico |
CC1=C(C(=NO1)C)C(C)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


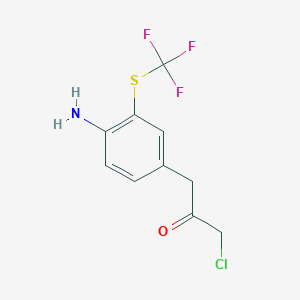
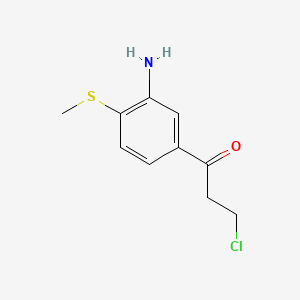
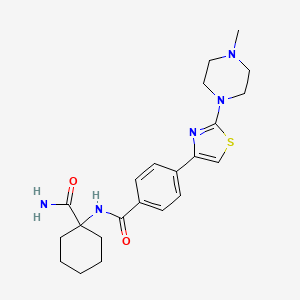
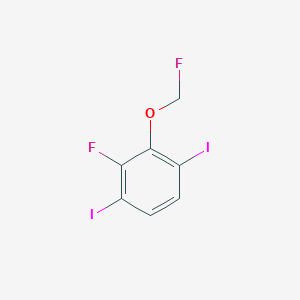
![2-[(2S)-1-methylpyrrolidin-2-yl]ethanamine;dihydrochloride](/img/structure/B14043348.png)
![benzyl (1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-ylcarbamate hydrochloride](/img/structure/B14043351.png)
